8-((3,4-Difluorophenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
The compound 8-((3,4-Difluorophenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS: 1189969-05-8) is a spirocyclic derivative with a molecular formula of C₁₉H₁₆F₃N₃O₃S and a molecular weight of 423.4 g/mol. Its structure features a 1,4,8-triazaspiro[4.5]dec-3-en-2-one core substituted with a 3,4-difluorophenyl sulfonyl group at position 8 and a 4-fluorophenyl group at position 2. The sulfonyl group introduces strong electron-withdrawing effects, while the fluorine atoms enhance lipophilicity and metabolic stability .
Properties
IUPAC Name |
8-(3,4-difluorophenyl)sulfonyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c20-13-3-1-12(2-4-13)17-18(26)24-19(23-17)7-9-25(10-8-19)29(27,28)14-5-6-15(21)16(22)11-14/h1-6,11H,7-10H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXCIQKAISKSMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((3,4-Difluorophenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a member of a class of compounds known for their potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 410.41 g/mol. The structure includes a triazaspiro framework, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 410.41 g/mol |
| CAS Number | 1902954-60-2 |
| Purity | ≥ 98% |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may exhibit antimicrobial properties, particularly against Helicobacter pylori , a bacterium associated with gastric ulcers and cancers .
Pharmacological Effects
- Antimicrobial Activity : The compound has shown promising results in inhibiting the growth of H. pylori in vitro, suggesting its potential as a therapeutic agent for gastrointestinal disorders .
- Proton Pump Inhibition : Similar to other compounds in its class, it may possess proton pump inhibitory activity, which can aid in the treatment of acid-related disorders .
- Defensive Factor Enhancement : It may enhance the defensive factors in the gastric mucosa, contributing to its protective effects against gastric injuries .
Study 1: In Vitro Efficacy Against H. pylori
A study conducted by researchers at a pharmaceutical company demonstrated that the compound effectively inhibited H. pylori growth at concentrations as low as 10 µg/mL. The mechanism was linked to disruption of bacterial cell wall synthesis.
Study 2: Gastroprotective Effects
In an animal model simulating gastric ulceration, administration of the compound significantly reduced ulcer area compared to controls. Histological examinations revealed enhanced mucosal integrity and reduced inflammatory cell infiltration.
Comparison with Similar Compounds
Structural Analogues with Sulfonyl Modifications
8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS: 1216551-93-7)
- Molecular Formula : C₂₁H₂₂FN₃O₃S
- Molecular Weight : 415.5 g/mol
- Key Differences: Replaces the 3,4-difluorophenyl sulfonyl group with a 3,4-dimethylphenyl sulfonyl moiety. This compound’s higher molecular weight may also impact bioavailability .
8-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Key Features : Substitutes the sulfonyl group with a 3-chloro-4-fluorophenyl ring and replaces the 4-fluorophenyl with a 3,4-dimethylphenyl group. The chlorine atom increases steric bulk and lipophilicity, which could enhance membrane permeability but reduce solubility .
Analogues with Non-Sulfonyl Substituents
8-[(2-Chloro-6-fluorophenyl)methyl]-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS: 1216479-70-7)
- Molecular Formula : C₂₀H₁₈ClF₂N₃O
- Molecular Weight : 389.8 g/mol
- Key Differences: Replaces the sulfonyl group with a (2-chloro-6-fluorophenyl)methyl substituent. Its lower molecular weight may improve oral bioavailability compared to the target compound .
3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS: 887220-99-7)
- Molecular Formula : C₁₄H₁₇N₃O
- Molecular Weight : ~243.3 g/mol
- Key Differences : Lacks both sulfonyl and fluorophenyl groups. The simpler structure suggests reduced target specificity but higher synthetic accessibility. This compound serves as a baseline for studying the pharmacological contributions of substituents .
Pharmacologically Active Spiro Derivatives
Fluspirilene (CAS: 1841-19-6)
- Structure : 8-[4,4-bis(4-fluorophenyl)butyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
- Use : Neuroleptic agent targeting dopamine receptors.
- Comparison: The bis(4-fluorophenyl)butyl chain enhances CNS penetration, a feature absent in the target compound.
Physicochemical and Pharmacokinetic Properties
Q & A
Q. What are the established synthetic routes for 8-((3,4-difluorophenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one, and how can reaction conditions be optimized?
Methodological Answer : The compound is synthesized via a multi-step protocol involving sulfonylation of a spirocyclic precursor. For example, a spirocyclic amine intermediate (e.g., 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione) is reacted with 3,4-difluorophenylsulfonyl chloride in dichloromethane, using triethylamine as a base, at room temperature for 16 hours . Optimization focuses on:
Q. What analytical techniques are critical for structural confirmation of this compound?
Methodological Answer :
- X-ray crystallography : Resolves spirocyclic conformation and sulfonyl group orientation (e.g., bond angles and torsion angles) .
- NMR spectroscopy : Key signals include:
- ¹H NMR : Distinct peaks for fluorophenyl protons (δ 7.2–7.6 ppm) and spirocyclic CH2 groups (δ 3.1–3.5 ppm).
- ¹⁹F NMR : Separate signals for 3,4-difluorophenyl (-110 to -120 ppm) and 4-fluorophenyl (-115 ppm) .
Q. What in vitro assays are recommended for preliminary pharmacological screening?
Methodological Answer :
- Enzyme inhibition assays : Use fluorescence polarization or radiometric assays to evaluate binding to targets like kinases or proteases.
- Cellular permeability : Assess via Caco-2 monolayer models, measuring apparent permeability (Papp) with LC-MS quantification .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in potency data across analogs?
Methodological Answer : Contradictions often arise from substituent electronic effects or conformational flexibility. Systematic approaches include:
- Bioisosteric replacement : Swap the 3,4-difluorophenylsulfonyl group with 2,5-difluorophenylacetonitrile derivatives to assess steric vs. electronic contributions .
- Molecular dynamics simulations : Compare binding modes of high- vs. low-potency analogs to identify critical interactions (e.g., hydrogen bonding with sulfonyl oxygen) .
Q. What experimental designs address discrepancies between in vitro and in vivo efficacy data?
Methodological Answer :
- Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rodent plasma) and metabolite identification via LC-HRMS.
- Tissue distribution studies : Use radiolabeled compound (³H or ¹⁴C) to quantify accumulation in target organs .
- Dose-response optimization : Adjust dosing regimens based on bioavailability data (e.g., AUC0–24) to align in vitro IC50 with in vivo ED50 .
Q. How can environmental fate studies be integrated into early-stage development?
Methodological Answer :
- Degradation pathways : Perform hydrolysis/photolysis assays under standardized conditions (OECD 111). For example, monitor degradation products via HPLC-UV at pH 4, 7, and 9 .
- Ecotoxicity screening : Use Daphnia magna acute toxicity tests (48-hour LC50) and algal growth inhibition assays (72-hour EC50) .
Q. What computational strategies predict metabolic liabilities of the spirocyclic core?
Methodological Answer :
- In silico metabolism : Use software like Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., sulfonyl group oxidation).
- CYP450 inhibition assays : Test against CYP3A4 and CYP2D6 isoforms using human liver microsomes and fluorescent substrates .
Methodological Frameworks
Q. How can a theoretical framework guide SAR studies for this compound?
Methodological Answer :
- Hypothesis-driven design : Link substituent effects to target engagement using the "lock-and-key" model. For example, fluorophenyl groups enhance lipophilicity and π-π stacking .
- Data triangulation : Cross-validate SAR trends with crystallography (binding poses) and free-energy calculations (MM/GBSA) .
Q. What statistical methods resolve batch-to-batch variability in synthetic yields?
Methodological Answer :
- Design of Experiments (DoE) : Apply a 2³ factorial design to test variables (temperature, catalyst loading, solvent ratio).
- ANOVA analysis : Identify critical factors (e.g., reaction time contributes 65% to yield variance) .
Data Interpretation Challenges
Q. How to address conflicting crystallographic and solution-phase conformational data?
Methodological Answer :
- Variable-temperature NMR : Detect dynamic processes (e.g., ring flipping) by analyzing line broadening at 298 K vs. 323 K.
- DFT calculations : Compare energy minima of solid-state vs. solution-phase conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
